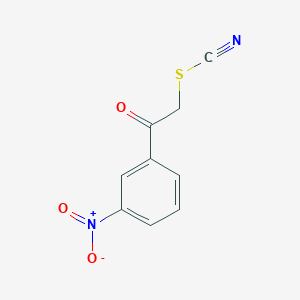

3-Nitrophenacyl thiocyanate

説明

3-Nitrophenacyl thiocyanate is an organic compound that belongs to the class of nitrophenyl thiocyanates This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, an oxoethyl group (-CO-CH2-), and a thiocyanate group (-SCN)

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenacyl thiocyanate typically involves the reaction of 3-nitrobenzaldehyde with thiocyanate salts under specific conditions. One common method involves the use of potassium thiocyanate (KSCN) in the presence of an acid catalyst, such as hydrochloric acid (HCl), to facilitate the formation of the thiocyanate group. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

化学反応の分析

Thiocyanatothiolation Reactions

Thiocyanate (SCN⁻) participates in regioselective thiocyanatothiolation reactions under hydrogen-bond-donor solvents like hexafluoro-2-propanol (HFIP). For example:

-

Alkyne thiocyanatothiolation : Alkynes react with NH₄SCN and sulfenylation reagents (e.g., N-(phenylthio)succinimide) in HFIP at 60°C, yielding vicinal thiocyanato-thiolated alkenes with exclusive trans-selectivity .

-

Mechanism :

While 3-nitrophenacyl thiocyanate is not directly studied, its thiocyanate group may engage in analogous nucleophilic substitutions or cyclization reactions.

Cyclocondensation with Pyrazolines

Phenacyl bromides are widely used in thiazole synthesis via Hantzsch-type cyclocondensation. For instance:

-

Thiazole formation : Phenacyl bromide reacts with thioamides (e.g., pyrazoline-1-carbothioamides) in ethanol under reflux, forming thiazole rings via nucleophilic substitution and cyclization .

-

Modified pathways : If this compound replaces phenacyl bromide, the SCN group could act as a leaving group, enabling similar cyclocondensation reactions to form nitro-substituted thiazoles.

Fluorescence and Stability Studies

Thiazole derivatives synthesized from phenacyl bromides exhibit fluorescence properties and thermal stability:

-

Fluorescence emission : ~506–508 nm (excited at 370 nm) in solution and solid states .

-

Thermal stability : Stable up to 250°C in acetonitrile–water matrices .

-

pH stability : Retains structural integrity across pH 2–12 .

These properties suggest potential applications for this compound derivatives in material science or bioimaging.

Reaction Optimization Parameters

Key parameters for thiocyanate-involving reactions:

科学的研究の応用

3-Nitrophenacyl thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins. It has shown activity against certain bacterial strains, making it a candidate for antimicrobial research.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique chemical structure.

作用機序

The mechanism of action of 3-Nitrophenacyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or proteins. The nitro group can participate in redox reactions, altering the oxidative state of the target molecule. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. These interactions can disrupt essential biological pathways, resulting in the compound’s observed biological effects.

類似化合物との比較

Similar Compounds

- 3-Benzoylphenyl thiocyanate

- 4-Benzoylphenyl thiocyanate

- 2-Nitrophenyl thiocyanate

Uniqueness

3-Nitrophenacyl thiocyanate is unique due to the presence of both the nitro and thiocyanate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.

生物活性

3-Nitrophenacyl thiocyanate (NPAT) is a compound of significant interest due to its diverse biological activities, particularly in the context of microbial infections and potential therapeutic applications. This article explores the compound's mechanisms of action, biochemical properties, and its implications in various fields such as microbiology and medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a thiocyanate moiety attached to a phenacyl group. Its chemical formula is CHNOS, and it has been noted for its stability under controlled conditions, although it can degrade over time if not properly stored.

Target Interactions

NPAT primarily interacts with resuscitation promoting factors (Rpfs) , which are proteins that play a critical role in the reactivation of dormant mycobacterial cells, particularly Mycobacterium tuberculosis. The inhibition of Rpfs by NPAT prevents the hydrolysis of peptidoglycan in the bacterial cell wall, thus impeding the bacteria's ability to reactivate and proliferate.

Biochemical Pathways

The compound's biological activity is linked to several biochemical pathways:

- Antimicrobial Activity : NPAT exhibits significant inhibitory effects on mycobacterial growth by targeting Rpfs, which are essential for bacterial resuscitation and survival.

- Oxidative Stress Response : NPAT has been shown to modulate oxidative stress responses in cells, potentially enhancing cellular protection against oxidizing agents .

Cellular Effects

NPAT influences various cell types by:

- Inhibiting the resuscitation of dormant Mycobacterium tuberculosis cells.

- Enhancing the oxidative stress response in host cells, which may contribute to its antimicrobial properties .

Dosage Effects in Animal Models

Studies indicate that lower doses of NPAT effectively inhibit mycobacterial resuscitation without causing significant toxicity. This dosage-dependent effect suggests potential for therapeutic applications where controlled dosing could maximize efficacy while minimizing side effects.

Research Applications

This compound has several applications across different scientific fields:

| Field | Application |

|---|---|

| Chemistry | Building block for synthesizing complex organic molecules and pharmaceuticals. |

| Biology | Investigated as an enzyme inhibitor with potential antimicrobial activity. |

| Medicine | Explored for anti-inflammatory and anticancer properties. |

| Industry | Used in the development of dyes and specialty chemicals due to its unique structure. |

Case Studies and Research Findings

- Inhibition of Mycobacterial Resuscitation : A study demonstrated that NPAT significantly inhibited Rpfs, leading to reduced reactivation rates of dormant mycobacterial cells. This finding supports its potential use as an adjunct therapy in tuberculosis treatment.

- Oxidative Stress Modulation : Research indicated that NPAT can enhance cellular defenses against oxidative stress by modulating the production of reactive oxygen species (ROS). This property may be beneficial in protecting host tissues during infections .

- Pharmacokinetics : NPAT is primarily eliminated through renal pathways, indicating a need for careful consideration in dosing regimens to avoid accumulation and potential toxicity.

特性

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S/c10-6-15-5-9(12)7-2-1-3-8(4-7)11(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKJWLHODKUEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407659 | |

| Record name | 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-22-9 | |

| Record name | Thiocyanic acid, 2-(3-nitrophenyl)-2-oxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6097-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Nitrophenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)-2-OXOETHYL THIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。